molecular formula C21H28N2O3 B15170472 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine CAS No. 918482-14-1

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine

Cat. No.: B15170472
CAS No.: 918482-14-1
M. Wt: 356.5 g/mol
InChI Key: VVYOYGKAXVHCFL-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two phenoxyethyl groups attached to a piperazine ring, with one of the phenoxyethyl groups further substituted with a methoxy group. The compound has a molecular formula of C20H26N2O3 and a molecular weight of 342.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine typically involves the reaction of 1-(2-chloroethyl)-4-(2-phenoxyethyl)piperazine with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenoxy groups can be reduced to form phenol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and piperazine moieties. These interactions can modulate biological pathways and lead to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine
  • 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-methoxyethyl)piperazine
  • 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-chloroethyl)piperazine

Uniqueness

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine is unique due to the presence of both methoxy and phenoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities .

Properties

CAS No.

918482-14-1

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine

InChI

InChI=1S/C21H28N2O3/c1-24-19-7-9-21(10-8-19)26-18-16-23-13-11-22(12-14-23)15-17-25-20-5-3-2-4-6-20/h2-10H,11-18H2,1H3

InChI Key

VVYOYGKAXVHCFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCN(CC2)CCOC3=CC=CC=C3

Origin of Product

United States

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